N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
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Overview
Description
The compound you’re asking about is a complex organic molecule that contains several functional groups. It has a benzo[b]thiophene moiety, which is a type of heterocyclic compound that has been reported to possess a wide range of therapeutic properties . It also contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom.
Scientific Research Applications
Heterocyclic Synthesis
Benzo[b]thiophen-2-yl-hydrazonoesters, related to N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-methylisoxazole-3-carboxamide, were synthesized and investigated for their reactivity toward various nitrogen nucleophiles. These compounds yield diverse derivatives such as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine, illustrating their potential in heterocyclic chemistry (Mohareb et al., 2004).
Crystal Structure and Potential Applications
A study on the crystal structure of benzamide derivatives, including compounds similar to N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-methylisoxazole-3-carboxamide, revealed potential applications in identifying binding sites for allosteric modulators of the AMPA receptor. These structures could have implications in neuroscience and pharmacology (Wu et al., 2014).
Antimicrobial and Anti-Inflammatory Activities
New N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were synthesized and characterized, showing marked antimicrobial and anti-inflammatory activities. This demonstrates the potential of such compounds in the development of new antimicrobial and anti-inflammatory agents (Zablotskaya et al., 2013).
Mechanism of Action
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-10(17-16(19)14-8-11(2)20-18-14)7-12-9-21-15-6-4-3-5-13(12)15/h3-6,8-10H,7H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVHNPGTHRPSTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC(C)CC2=CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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